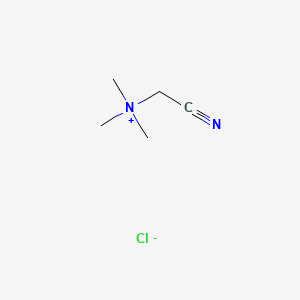

(Cyanomethyl)trimethylammonium chloride

Beschreibung

Eigenschaften

CAS-Nummer |

6340-35-8 |

|---|---|

Molekularformel |

C5H11ClN2 |

Molekulargewicht |

134.61 g/mol |

IUPAC-Name |

cyanomethyl(trimethyl)azanium;chloride |

InChI |

InChI=1S/C5H11N2.ClH/c1-7(2,3)5-4-6;/h5H2,1-3H3;1H/q+1;/p-1 |

InChI-Schlüssel |

JWTUJDAWIIWMLT-UHFFFAOYSA-M |

Kanonische SMILES |

C[N+](C)(C)CC#N.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(Cyanomethyl)trimethylammonium chloride can be synthesized through several methods. One common method involves the reaction of trimethylamine with cyanomethyl chloride under controlled conditions. The reaction typically takes place in an organic solvent such as acetone, with the presence of a base like sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of (Cyanomethyl)trimethylammonium chloride often involves large-scale batch reactions. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through crystallization or distillation processes .

Analyse Chemischer Reaktionen

Types of Reactions

(Cyanomethyl)trimethylammonium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyanomethyl group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted ammonium compounds, while oxidation and reduction can lead to the formation of different organic molecules .

Wissenschaftliche Forschungsanwendungen

(Cyanomethyl)trimethylammonium chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.

Biology: The compound is utilized in the study of cellular processes and as a component in certain biochemical assays.

Wirkmechanismus

The mechanism by which (Cyanomethyl)trimethylammonium chloride exerts its effects involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can interact with specific molecular targets, such as enzymes, altering their activity and affecting cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Adsorption and Surfactant Properties

- Alkyl Chain Impact: QACs with longer alkyl chains (e.g., C18 in SOAC) exhibit lower CMC values and enhanced adsorption capacities. For example, single-chain QACs like SOAC show larger interlayer spacing in modified montmorillonite, improving adsorption of mycotoxins like zearalenone compared to double-chain analogs (DOAC) .

- Cyanomethyl Group: The polar nitrile group in (Cyanomethyl)trimethylammonium chloride likely reduces hydrophobicity compared to long-chain QACs, limiting micelle formation but enhancing solubility in polar solvents. This property may favor its use in niche applications like reactive intermediates .

Environmental and Toxicological Profiles

- Toxicity : Most QACs, including alkyltrimethylammonium chlorides, exhibit skin/eye irritation at high concentrations. Unsaturated chains (e.g., oleyl in Soytrimonium Chloride) may degrade faster in the environment than saturated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.